Deacetoxycephalothin
Overview
Description
Deacetoxycephalothin is a biochemical compound belonging to the cephalosporin class of antibiotics. It is a derivative of cephalothin, which is a first-generation cephalosporin known for its efficacy against resistant microorganisms . This compound has a molecular formula of C14H14N2O4S2 and a molecular weight of 338.4 g/mol .
Scientific Research Applications
Deacetoxycephalothin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporins.
Biology: It serves as a tool to investigate the mechanisms of bacterial resistance and the efficacy of antibiotics.
Medicine: this compound is explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: It is used in the development of new cephalosporin derivatives with improved properties
Mechanism of Action
Target of Action
Deacetoxycephalothin, a derivative of cephalothin , primarily targets the cell wall synthesis of microorganisms . It binds to penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units . This impedes the connection between structures, thereby inhibiting the synthesis of the bacterial cell wall .
Mode of Action
The mode of action of this compound involves the inhibition of cell wall synthesis in microorganisms . The compound binds to PBPs, which play a crucial role in the formation of peptidoglycan units . This binding action prevents the connection between these structures, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
It is known that the compound interferes with the synthesis of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria, thereby exerting its antibacterial effects .
Pharmacokinetics
It is known that the compound is a metabolite of cephalothin . In patients with normal renal function, the half-life of cephalothin is about 28 minutes, and concentrations of this compound in serum are low . In patients with uremia, the half-life of cephalothin averages 221 minutes, and there is a continuous accumulation of the deacetyl metabolite in serum during treatment .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effects . It should be noted that this compound is metabolized to a compound, desacetylcephalothin, which has much lower activity against both gram-positive and gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
It is known that Cephalothin, a related compound, is most efficient against resistant microorganisms
Cellular Effects
Cephalothin, a related compound, is known to inhibit cell wall synthesis in microorganisms by binding to penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units .
Molecular Mechanism
The molecular mechanism of Deacetoxycephalothin is not well-understood. It is known that Cephalothin, a related compound, exerts its effects by inhibiting cell wall synthesis in microorganisms. This happens because of the binding to penicillin-binding proteins (PBPs), responsible for the union of peptidoglycan units .
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
It is known that biochemical compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that after a drug enters the systemic circulation, it is distributed to the body’s tissues .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deacetoxycephalothin involves the modification of the cephalosporin nucleus. The process typically starts with the fermentation of Cephalosporium acremonium to produce cephalosporin C, which is then chemically modified. The key steps include:
Fermentation: Cephalosporium acremonium is cultured to produce cephalosporin C.
Chemical Modification: Cephalosporin C undergoes deacetylation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the chemical modification steps are carried out under controlled conditions to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Deacetoxycephalothin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent cephalosporin compound.
Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent cephalosporin compound.
Substitution Products: Modified cephalosporin derivatives with different side chains.
Comparison with Similar Compounds
Cephalothin: The parent compound of Deacetoxycephalothin, known for its broad-spectrum activity against gram-positive bacteria.
Cephalosporin C: The precursor in the synthesis of this compound.
Deacetoxycephalosporin C: Another derivative with similar properties
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other cephalosporins. Its ability to resist degradation by beta-lactamases makes it particularly valuable in treating resistant bacterial infections .
Properties
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXIEAFHKKZLW-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877501 | |
Record name | CEPHALOTHIN ANALOG (3-CH3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34691-02-6 | |
Record name | Deacetoxycephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEPHALOTHIN ANALOG (3-CH3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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